5-Bromo-2-cyclopropylpyrimidine
Overview
Description
5-Bromo-2-cyclopropylpyrimidine is an organic compound with the molecular formula C7H7BrN2. It is a white to pale yellow solid that is moderately soluble in organic solvents. This compound is stable under normal conditions and is used as an important intermediate in organic synthesis .
Mechanism of Action
Target of Action
It is known to be an important intermediate in organic synthesis .
Mode of Action
It is used as a reagent in the synthesis of novel compounds , implying that it interacts with other molecules to form new compounds.
Action Environment
The action, efficacy, and stability of 5-Bromo-2-cyclopropylpyrimidine can be influenced by various environmental factors. For instance, its stability at room temperature is noted . .
Biochemical Analysis
Biochemical Properties
5-Bromo-2-cyclopropylpyrimidine plays a significant role in biochemical reactions, particularly in the synthesis of glucocorticoid modulators. These modulators are crucial in regulating inflammation and immune responses. The compound interacts with various enzymes and proteins involved in these pathways. For instance, it may interact with glucocorticoid receptors, influencing their activity and modulating the expression of target genes involved in inflammatory responses .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with glucocorticoid receptors can lead to changes in the expression of genes involved in inflammation, immune response, and metabolism. This modulation can result in altered cellular functions, such as reduced inflammation and improved immune regulation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with glucocorticoid receptors. By binding to these receptors, the compound can either inhibit or activate their activity, leading to changes in gene expression. This modulation of gene expression can result in the inhibition of pro-inflammatory genes and the activation of anti-inflammatory genes, thereby reducing inflammation and modulating immune responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions. Long-term exposure to light and heat may lead to its degradation, affecting its efficacy. In vitro and in vivo studies have demonstrated that the compound can maintain its activity over extended periods, but its effects may diminish with prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively modulate glucocorticoid receptors and reduce inflammation without causing significant adverse effects. At higher doses, it may lead to toxic effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that higher doses do not necessarily result in increased therapeutic benefits .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to glucocorticoid metabolism. The compound interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect the metabolic flux and levels of metabolites involved in glucocorticoid pathways. The compound’s metabolism can lead to the formation of active metabolites that contribute to its therapeutic effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues. The compound’s distribution can influence its localization and efficacy, with higher concentrations observed in tissues involved in inflammatory responses .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can affect its interactions with glucocorticoid receptors and other biomolecules, influencing its overall efficacy in modulating inflammation and immune responses .
Preparation Methods
The synthesis of 5-Bromo-2-cyclopropylpyrimidine can be achieved through several methods. One common synthetic route involves the reaction of 2-cyclopropylpyrimidine with copper bromide. This reaction is typically carried out under controlled temperature and reaction conditions to yield the desired product . Industrial production methods often involve multi-step synthesis processes to ensure high purity and yield.
Chemical Reactions Analysis
5-Bromo-2-cyclopropylpyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Coupling Reactions: It can be used in palladium-catalyzed cross-coupling reactions with arylboronic acids and alkynylzincs to form substituted pyrimidine compounds.
Common reagents used in these reactions include palladium catalysts, copper bromide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-2-cyclopropylpyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and molecular interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Comparison with Similar Compounds
5-Bromo-2-cyclopropylpyrimidine can be compared with other similar compounds such as:
5-Bromo-2-chloropyridine: Used in similar substitution and coupling reactions.
5-Bromo-2-iodopyrimidine: Known for its use in selective palladium-catalyzed cross-coupling reactions.
2-Cyclopropyl-5-bromopyrimidine: Another compound with similar structural features and reactivity.
The uniqueness of this compound lies in its specific reactivity and applications in various fields, making it a valuable compound in both research and industrial contexts.
Properties
IUPAC Name |
5-bromo-2-cyclopropylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2/c8-6-3-9-7(10-4-6)5-1-2-5/h3-5H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANURJXNEVQWODA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60607236 | |
Record name | 5-Bromo-2-cyclopropylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60607236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
304902-96-3 | |
Record name | 5-Bromo-2-cyclopropylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60607236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-2-cyclopropylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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